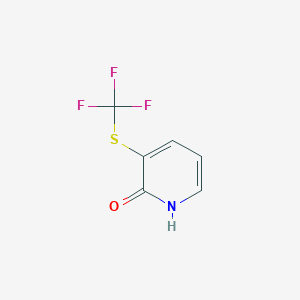

3-((Trifluoromethyl)thio)pyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethylsulfanyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NOS/c7-6(8,9)12-4-2-1-3-10-5(4)11/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKJUJHJXFXQDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)SC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401266699 | |

| Record name | 3-[(Trifluoromethyl)thio]-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204235-19-7 | |

| Record name | 3-[(Trifluoromethyl)thio]-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204235-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Trifluoromethyl)thio]-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-((Trifluoromethyl)thio)pyridin-2(1H)-one CAS 1204235-19-7 properties

The following technical whitepaper provides an in-depth analysis of 3-((Trifluoromethyl)thio)pyridin-2(1H)-one (CAS 1204235-19-7).[1] This guide is structured for researchers in medicinal chemistry and process development, focusing on synthetic accessibility, physicochemical properties, and structural utility in drug design.

CAS: 1204235-19-7 Formula: C₆H₄F₃NOS Molecular Weight: 195.16 g/mol [1]

Executive Summary

3-((Trifluoromethyl)thio)pyridin-2(1H)-one represents a high-value fluorinated heterocyclic building block.[1] It combines the pharmacologically privileged pyridin-2-one scaffold with the trifluoromethylthio (–SCF₃) group.[1] The –SCF₃ moiety is increasingly utilized in modern drug discovery as a "super-lipophilic" bioisostere of the trifluoromethyl (–CF₃) or chloro (–Cl) group, offering superior membrane permeability (Hansch

Chemical Identity & Physicochemical Profile[1][2][3]

The compound exists in a tautomeric equilibrium, predominantly favoring the pyridin-2-one (lactam) form over the 2-hydroxypyridine (lactim) form in both solid state and solution, a preference reinforced by the electron-withdrawing nature of the C3-SCF₃ substituent.[1]

Table 1: Physicochemical Properties

| Property | Value / Description | Note |

| Appearance | White to off-white crystalline solid | Based on structural analogs (e.g., 5-SCF₃ isomer).[1] |

| Melting Point | 115–125 °C (Estimated) | Analogous 5-isomer mp: 94–113 °C; 3-CF₃ analog mp: ~178 °C. |

| Boiling Point | ~280 °C (Predicted) | Decomposes before boiling at atm pressure.[1] |

| pKa (NH) | ~9.5 – 10.5 | Acidified relative to unsubstituted pyridone (pKa ~11) by SCF₃.[1] |

| LogP | 2.1 – 2.4 (Predicted) | Significantly more lipophilic than 3-CF₃ analog (LogP ~1.1).[1] |

| H-Bond Donors | 1 (NH) | Essential for binding site interactions.[1] |

| H-Bond Acceptors | 3 (C=O, F atoms) | Sulfur atom is a poor acceptor.[1] |

Structural Analysis: Tautomerism & Electronics

The introduction of the –SCF₃ group at the C3 position creates a unique electronic environment. Unlike a C3-halogen, the –SCF₃ group is bulky and highly lipophilic. The sulfur atom acts as an electronic "insulator" for the CF₃ group's induction while providing a soft nucleophilic center, though its reactivity is tempered by the strong electron-withdrawing CF₃ group.

Figure 1: Tautomeric equilibrium heavily favors the pyridin-2-one form, crucial for amide-bond recognition in biological targets.[1]

Synthetic Methodologies

Synthesis of CAS 1204235-19-7 requires overcoming the challenge of introducing the nucleophilic –SCF₃ group onto an electron-deficient heterocycle.[1] Two primary protocols are recommended.

Protocol A: Copper-Mediated Trifluoromethylthiolation (Direct & Scalable)

This method utilizes a halogenated precursor (3-iodopyridin-2-one) and a pre-formed or in-situ generated metal-SCF₃ reagent.[1] It is the most reliable route for gram-scale synthesis.[1]

Reagents:

-

Substrate: 3-Iodopyridin-2(1H)-one (commercially available or synthesized via iodination of pyridin-2-one).[1]

-

Reagent: (bpy)CuSCF₃ or AgSCF₃ + CuI.[1]

-

Solvent: Diglyme or DMF.[1]

Step-by-Step Workflow:

-

Preparation: In a glovebox or under Argon, charge a reaction flask with 3-iodopyridin-2(1H)-one (1.0 equiv), AgSCF₃ (1.5 equiv), and CuI (1.5 equiv). Alternatively, use (bpy)CuSCF₃ (1.2 equiv) for milder conditions.

-

Solvation: Add anhydrous DMF (0.2 M concentration).

-

Reaction: Heat the mixture to 80–100 °C for 12–16 hours. Monitor by LC-MS for the disappearance of the iodide (M+H ~222) and appearance of product (M+H ~196).

-

Workup: Cool to RT. Dilute with EtOAc and filter through a Celite pad to remove inorganic salts. Wash the filtrate with brine (3x) to remove DMF.

-

Purification: Concentrate and purify via flash column chromatography (SiO₂). Elute with a gradient of Hexanes/EtOAc (typically 0–40% EtOAc). The product is less polar than the starting iodide.

Protocol B: C3-Selective Functionalization via 2-Methoxypyridine (Advanced)

For cases where the 3-iodo precursor is unavailable, this route exploits the directing group ability of the 2-methoxy substituent, followed by hydrolysis.[1]

Step-by-Step Workflow:

-

C-H Activation: React 2-methoxypyridine with an electrophilic SCF₃ source (e.g., N-trifluoromethylthiosuccinimide) under Lewis acid catalysis or radical conditions to yield 3-((trifluoromethyl)thio)-2-methoxypyridine .[1]

-

Hydrolysis: Treat the intermediate with concentrated HBr in acetic acid or TMSI in acetonitrile at reflux.

-

Demethylation: The methoxy group is cleaved to reveal the pyridin-2-one core.[1]

Figure 2: Primary synthetic pathways. The Cu-mediated cross-coupling is preferred for direct access.[1]

Applications in Drug Discovery[4][5][6][7]

Bioisosterism & Design Rationale

The 3-((trifluoromethyl)thio)pyridin-2(1H)-one scaffold is a powerful tool for modulating the physicochemical profile of a lead compound.[1]

-

Lipophilicity Boost: Replacing a C3-Chloro group with C3-SCF₃ increases LogP by approximately 1.0 unit, significantly enhancing membrane permeability and blood-brain barrier (BBB) penetration.[1]

-

Metabolic Blocking: The bulky SCF₃ group effectively blocks metabolic oxidation at the C3 position. Furthermore, unlike the C3-Methyl group, it is not susceptible to benzylic hydroxylation.

-

Electronic Modulation: The strong electron-withdrawing nature (

= 0.40,

Comparative Substituent Effects

| Substituent at C3 | Hansch | Hammett | Metabolic Stability |

| –H | 0.00 | 0.00 | Low (Oxidation prone) |

| –Cl | 0.71 | 0.23 | High |

| –CF₃ | 0.88 | 0.54 | Very High |

| –SCF₃ | 1.44 | 0.50 | High |

Safety & Handling Guidelines

While specific toxicological data for CAS 1204235-19-7 is limited, handling must follow protocols for fluorinated organosulfur compounds and substituted pyridines .[1]

Hazard Identification (GHS Classification Inferred)

-

Acute Toxicity: Harmful if swallowed (Category 4).[1]

-

Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).[1]

-

Specific Target Organ Toxicity: May cause respiratory irritation (STOT SE 3).[1]

Critical Handling Precautions

-

SCF₃ Stability: Avoid strong oxidizing agents which may convert the sulfide (–SCF₃) to the sulfoxide (–S(O)CF₃) or sulfone (–SO₂CF₃), drastically changing the compound's electronic properties.

-

Acid Sensitivity: While the pyridone ring is stable, prolonged heating in strong acid may liberate toxic SCF₃H or related decomposition gases. Perform acid-mediated hydrolysis steps in a well-ventilated fume hood.[1]

-

Waste Disposal: Do not mix with bleach or strong oxidizers.[1] Dispose of as halogenated organic waste.

References

-

Weng, Z., et al. (2016). "Synthesis of trifluoromethylthiolated pyridinones through the copper-mediated trifluoromethylthiolation of iodopyridinones." Organic & Biomolecular Chemistry, 14, 8446-8450.

-

Zhou, X.-Y., et al. (2022).[2][3] "C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates." Journal of the American Chemical Society, 144(32), 14463-14470. [1][4]

-

Tlili, A., et al. (2016). "The Trifluoromethylthio Group (SCF3): An Emerging Fluorinated Motif in Medicinal Chemistry." Angewandte Chemie International Edition, 55, 12436. [1]

-

Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195.

Sources

- 1. 2(1H)-Pyridinone, 3-(trifluoromethyl)- | C6H4F3NO | CID 3678411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. air.unimi.it [air.unimi.it]

- 3. pubs.acs.org [pubs.acs.org]

- 4. C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical Structure Profile: 3-((Trifluoromethyl)thio)pyridin-2(1H)-one

[1]

Core Identity & Physicochemical Properties

This molecule integrates a 2-pyridone scaffold with a trifluoromethylthio (-SCF₃) group at the C3 position. It represents a high-value "super-lipophilic" motif used to modulate the pharmacokinetic properties of drug candidates.

| Property | Data / Description |

| IUPAC Name | 3-[(Trifluoromethyl)sulfanyl]-1,2-dihydropyridin-2-one |

| Molecular Formula | C₆H₄F₃NOS |

| Molecular Weight | 195.16 g/mol |

| Core Scaffold | 2-Pyridone (Lactam form dominant) |

| Substituent | Trifluoromethylthio (-SCF₃) at C3 |

| Key Electronic Feature | Strong Electron Withdrawing Group (EWG) |

| Lipophilicity ( | +1.44 (Hansch constant for -SCF₃) vs +0.88 for -CF₃ |

| CAS Number (Precursor) | 111169-23-4 (3-Iodopyridin-2(1H)-one) |

Structural Analysis & Tautomerism

The molecule exists in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. In solution and solid state, the lactam form is generally favored due to the dimerization potential of the amide-like linkage and the aromaticity of the pyridone ring.

The introduction of the -SCF₃ group at the C3 position exerts a significant electronic influence:

-

Inductive Effect (-I): The electronegative -SCF₃ group pulls electron density from the ring, increasing the acidity of the N-H proton.

-

Lipophilic Shielding: The bulky, hydrophobic -SCF₃ group creates a "greasy" local environment, potentially shielding the polar amide region from metabolic enzymes.

Visualizing the Tautomeric Equilibrium

The following diagram illustrates the equilibrium and the preferred lactam form.

Caption: Tautomeric equilibrium between the dominant 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.

Synthesis Methodologies

The most robust route to 3-((trifluoromethyl)thio)pyridin-2(1H)-one is the Late-Stage Trifluoromethylthiolation of a halogenated precursor. Direct construction from acyclic building blocks is less common due to the sensitivity of the -SCF₃ group.

Protocol: Copper-Mediated Trifluoromethylthiolation

This method utilizes stable, shelf-available reagents like (bpy)CuSCF₃ or in-situ generated CuSCF₃ to displace an iodide at the C3 position.

Reaction Scheme:

Step-by-Step Experimental Workflow:

-

Reagent Preparation:

-

Substrate: 3-Iodopyridin-2(1H)-one (1.0 equiv).

-

Reagent: (bpy)CuSCF₃ (1.2 equiv) OR AgSCF₃ + CuI (catalytic).

-

Solvent: Anhydrous DMF or DMSO (degassed).

-

-

Execution:

-

Charge a flame-dried Schlenk tube with the iodopyridone and Cu-reagent under Argon.

-

Add solvent via syringe.

-

Heat the mixture to 80–100 °C for 12–16 hours. Monitor by TLC or LC-MS (Look for mass shift: I [127]

SCF₃ [101]).

-

-

Work-up:

-

Purification:

-

Purify via flash column chromatography (SiO₂).

-

Note: The product is less polar than the starting material due to the lipophilic SCF₃ group.

-

Caption: Workflow for the copper-mediated conversion of 3-iodopyridone to the SCF3-substituted target.

Medicinal Chemistry Applications

The -SCF₃ group is a critical tool in modern drug design, often described as a "super-lipophilic" variant of the trifluoromethyl (-CF₃) or methoxy (-OCH₃) groups.

A. Bioisosterism & Lipophilicity

The Hansch

-

-SCF₃ (

): Significantly more lipophilic than -CF₃ ( -

Impact: Incorporating this group at the C3 position of a pyridone (a polar scaffold) dramatically increases membrane permeability (LogP) without compromising the hydrogen-bonding capability of the lactam motif.

B. Metabolic Stability

The C3 position of 2-pyridones is often a "soft spot" for metabolic oxidation (hydroxylation).

-

Blockade: Substitution with -SCF₃ blocks this position sterically and electronically.

-

Stability: The C-S bond is robust, and the terminal C-F bonds are metabolically inert. This modification can extend the half-life (

) of a drug candidate.[4]

C. Electronic Modulation

The -SCF₃ group is a strong electron-withdrawing group (

-

It lowers the pKa of the N-H proton, potentially strengthening hydrogen bond interactions with receptor binding pockets (e.g., in kinase hinge regions).

Safety & Handling

-

Reagent Hazards: Reagents like AgSCF₃ or CuSCF₃ can release toxic species if decomposed. Handle in a fume hood.

-

Fluorine NMR: Use

F NMR for characterization.[5][6] The -SCF₃ group typically appears as a singlet around -42 ppm , distinct from -CF₃ attached to carbon (~-63 ppm).

References

-

Copper-Mediated Trifluoromethylthiolation: Org. Biomol. Chem., 2014, 12 , 6580-6584. (Methodology for SCF3 introduction on pyridones).

-

Hansch Parameters of Fluorinated Groups: Chem. Rev., 2008, 108 , 1943-1981. (Comparative lipophilicity data).

-

Medicinal Chemistry of the SCF3 Group: J. Med. Chem., 2015, 58 , 2489–2498. (Bioisosterism and metabolic stability).

-

Tautomerism of 2-Pyridones: J. Org. Chem., 2010, 75 , 2281–2288. (Lactam-lactim equilibrium analysis).

Sources

- 1. Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Tautomerism and Stability of 3-(Trifluoromethylthio)pyridin-2-one for Drug Discovery Professionals

Preamble: The Dynamic Nature of a Privileged Scaffold

The 2-pyridone motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence stems from a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic versatility. However, the true chemical nature of this scaffold is often oversimplified. The 2-pyridone core exists in a dynamic equilibrium with its 2-hydroxypyridine tautomer, a phenomenon known as lactam-lactim tautomerism. This equilibrium is not a mere chemical curiosity; it profoundly influences the molecule's physicochemical properties, including its dipole moment, pKa, and solubility, which in turn dictate its pharmacokinetic and pharmacodynamic profile.

The strategic placement of substituents can dramatically shift this tautomeric balance, offering a sophisticated tool for molecular design. Among the most impactful substituents in modern drug discovery are fluorine-containing moieties. The trifluoromethylthio (SCF3) group, in particular, has garnered significant attention for its ability to modulate lipophilicity, metabolic stability, and electron density.

This technical guide provides a comprehensive analysis of the tautomerism and stability of a novel, yet underexplored, derivative: 3-(Trifluoromethylthio)pyridin-2-one. We will dissect the foundational principles of pyridone tautomerism, extrapolate the anticipated effects of the 3-SCF3 substituent, and present a rigorous, field-proven framework for its empirical and computational characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the nuanced interplay of tautomerism and substituent effects for the rational design of next-generation therapeutics.

The Fundamental Equilibrium: 2-Pyridone vs. 2-Hydroxypyridine

The tautomeric relationship between 2-pyridone (the lactam form) and 2-hydroxypyridine (the lactim form) is a delicate balance of competing factors, primarily aromaticity and polarity.

-

2-Hydroxypyridine (Lactim): This tautomer possesses a fully aromatic pyridine ring, conferring significant resonance stabilization.

-

2-Pyridone (Lactam): While having a diene system and thus less aromatic character, the lactam form contains an amide functionality, which is highly polar.

This fundamental dichotomy means the position of the equilibrium is exquisitely sensitive to the surrounding environment.

Solvent-Dependent Stability

The choice of solvent is arguably the most critical external factor governing the tautomeric preference:

-

Non-polar Solvents (e.g., Cyclohexane, Chloroform): In these environments, the aromatic, less polar 2-hydroxypyridine form is favored. In the gas phase, the 2-hydroxypyridine tautomer is also slightly more stable.

-

Polar Solvents (e.g., Water, Alcohols): The highly polar 2-pyridone tautomer is better solvated and thus predominates in polar media. In aqueous solution, the equilibrium constant can favor the pyridone form by a factor of up to 900.

This solvent-dependent behavior is a critical consideration in drug development, as the tautomeric form present in the aqueous environment of a biological system may differ from that in a non-polar lipid membrane.

The Influence of the 3-SCF3 Substituent: An Expert Projection

The introduction of a trifluoromethylthio (SCF3) group at the 3-position of the pyridone ring is expected to exert a profound influence on the tautomeric equilibrium through its potent electronic effects. The SCF3 group is known for its high lipophilicity and strong electron-withdrawing nature.

Electronic Impact on Tautomeric Equilibrium

The SCF3 group is a powerful electron-withdrawing group, primarily through induction. When placed at the 3-position, it is expected to significantly decrease the electron density of the pyridine ring. This has two key consequences for the tautomeric equilibrium:

-

Increased Acidity of the Hydroxyl Group (Lactim Form): The electron-withdrawing SCF3 group will stabilize the conjugate base of the 2-hydroxypyridine tautomer, thereby increasing its acidity (lowering its pKa).

-

Stabilization of the Lactam Form: Electron-withdrawing substituents on the pyridone ring have been shown to favor the lactam form. The SCF3 group will enhance the electrophilicity of the carbonyl carbon and stabilize the partial negative charge on the oxygen atom in the lactam's resonance structures.

Hypothesis: The strong electron-withdrawing nature of the 3-SCF3 group is predicted to shift the tautomeric equilibrium significantly towards the 2-pyridone (lactam) form, even in less polar solvents where the unsubstituted parent compound would favor the 2-hydroxypyridine form.

Predicted Physicochemical Properties

| Property | Predicted Effect of 3-SCF3 Group | Rationale |

| Tautomeric Equilibrium | Favors 2-Pyridone (Lactam) form | Strong electron-withdrawing effect stabilizes the more polar lactam tautomer. |

| Acidity (pKa) | Lower pKa (more acidic) | Inductive electron withdrawal by the SCF3 group stabilizes the corresponding anion. |

| Lipophilicity (LogP) | Increased LogP | The SCF3 group is highly lipophilic. |

| Dipole Moment | Increased Dipole Moment | The electron-withdrawing SCF3 group will enhance the charge separation in the already polar lactam form. |

Synthesis and Characterization: A Validated Workflow

A robust understanding of the 3-SCF3-pyridin-2-one system necessitates a reliable synthetic route and a comprehensive analytical strategy.

Proposed Synthetic Protocol

A plausible synthetic route involves the copper-mediated trifluoromethylthiolation of a suitable iodopyridinone precursor. This approach has been successfully applied to a range of iodopyridinones.

Step-by-Step Methodology:

-

Precursor Synthesis: Synthesize the requisite 3-iodo-2-pyridone. This can be achieved through various established methods for the iodination of pyridones. The nitrogen of the pyridone should be protected, for instance, with a benzyl or methoxymethyl (MOM) group to enhance solubility and prevent side reactions.

-

Trifluoromethylthiolation Reagent: Prepare the (bpy)CuSCF3 reagent (where bpy is 2,2'-bipyridine). This is a stable and effective source of electrophilic "SCF3".

-

Coupling Reaction: In an inert atmosphere glovebox, combine the protected 3-iodopyridinone (1.0 equiv.), (bpy)CuSCF3 (1.5 equiv.), and a suitable solvent such as DMF or NMP.

-

Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor by LC-MS until consumption of the starting material.

-

Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with aqueous ammonia solution to remove copper salts, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Deprotection: If necessary, remove the protecting group under appropriate conditions (e.g., hydrogenolysis for a benzyl group) to yield the final 3-SCF3-pyridin-2-one.

Caption: Proposed workflow for the synthesis of 3-SCF3-pyridin-2-one.

Spectroscopic Analysis for Tautomer Identification

Differentiating between the 2-pyridone and 2-hydroxypyridine tautomers is achievable through a combination of spectroscopic techniques.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

2-Pyridone (Lactam): Expect a broad singlet for the N-H proton, typically in the range of 10-13 ppm. The chemical shifts of the ring protons will be influenced by the anisotropic effect of the carbonyl group.

-

2-Hydroxypyridine (Lactim): A sharp singlet for the O-H proton will be observed, with its chemical shift being solvent-dependent. The ring proton signals will reflect a more aromatic system.

-

-

¹³C NMR:

-

2-Pyridone (Lactam): A characteristic signal for the carbonyl carbon (C=O) will be present in the downfield region, typically around 160-170 ppm.

-

2-Hydroxypyridine (Lactim): The C2 carbon attached to the hydroxyl group will appear at a different chemical shift, typically more upfield than the lactam carbonyl.

-

-

¹⁹F NMR: A singlet corresponding to the SCF3 group is expected. Its chemical shift may show slight variation depending on the predominant tautomer and the solvent.

3.2.2 Infrared (IR) Spectroscopy

-

2-Pyridone (Lactam): A strong absorption band corresponding to the C=O stretching vibration will be prominent in the region of 1650-1690 cm⁻¹. A broad N-H stretching band will also be present around 3000-3400 cm⁻¹.

-

2-Hydroxypyridine (Lactim): The C=O stretch will be absent. Instead, a broad O-H stretching band will appear around 3200-3600 cm⁻¹, and C=N stretching vibrations will be observed in the 1500-1600 cm⁻¹ region.

3.2.3 UV-Vis Spectroscopy

The two tautomers possess different chromophores and will exhibit distinct absorption spectra. By comparing the spectrum of 3-SCF3-pyridin-2-one in various solvents with those of its N-methylated (locked lactam) and O-methylated (locked lactim) analogues, the tautomeric ratio can be quantified.

Computational Modeling: A Predictive and Mechanistic Tool

To complement experimental data, in silico modeling provides invaluable insights into the thermodynamics and electronic properties of the tautomers.

Recommended Computational Protocol

Step-by-Step Methodology:

-

Structure Optimization: Perform geometry optimization for both the 2-pyridone and 2-hydroxypyridine tautomers of 3-SCF3-pyridin-2-one using Density Functional Theory (DFT). A suitable functional, such as B3LYP or M06-2X, with a basis set like 6-311+G(d,p) is recommended.

-

Frequency Calculations: Conduct frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculations: Calculate the single-point energies of the optimized structures to determine the relative energy difference (ΔE) between the tautomers in the gas phase.

-

Solvation Modeling: To simulate the effect of different solvents, employ a polarizable continuum model (PCM). Calculate the energies in solvents of varying polarity (e.g., cyclohexane, chloroform, DMSO, water) to predict the solvent-dependent shift in the tautomeric equilibrium.

-

NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to investigate the electronic delocalization and atomic charges in each tautomer, providing a deeper understanding of their relative stabilities.

Caption: A validated workflow for the computational study of tautomerism.

Implications for Drug Development

The tautomeric state of 3-SCF3-pyridin-2-one is not merely an academic detail; it has profound implications for its potential as a drug candidate:

-

Receptor Interactions: The two tautomers present different hydrogen bond donor/acceptor patterns. The 2-pyridone form has an N-H donor and a C=O acceptor, while the 2-hydroxypyridine has an O-H donor and a ring nitrogen acceptor. This will lead to different binding modes and affinities at a biological target.

-

Physicochemical Properties: As previously discussed, the dominant tautomer will dictate the molecule's solubility, lipophilicity (LogD at physiological pH), and membrane permeability. The predicted stabilization of the more polar lactam form by the SCF3 group could enhance aqueous solubility.

-

Metabolic Stability: The SCF3 group is known to enhance metabolic stability by blocking sites of oxidative metabolism. The tautomeric equilibrium will determine which sites on the molecule are most susceptible to enzymatic degradation.

Conclusion: A Call for Empirical Validation

This guide has established a robust theoretical framework for understanding the tautomerism and stability of 3-(trifluoromethylthio)pyridin-2-one. Based on the powerful electron-withdrawing properties of the SCF3 group, we predict a significant shift in the tautomeric equilibrium toward the 2-pyridone (lactam) form. This shift has critical, predictable consequences for the molecule's physicochemical properties and its potential utility in drug design.

The provided synthetic and analytical workflows offer a clear and validated path for the empirical investigation of this promising scaffold. By integrating rational design, targeted synthesis, comprehensive spectroscopic analysis, and predictive computational modeling, researchers can fully harness the subtle yet powerful influence of tautomerism to develop novel and effective therapeutic agents. The 3-SCF3-pyridin-2-one system represents an exciting opportunity to explore these fundamental principles at the frontier of medicinal chemistry.

References

-

Fujikawa, K., Ishihara, S., & Ota, H. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-110. [Link]

-

Barata-Vallejo, S., & Postigo, A. (2019). Electrophilic trifluoromethylthiolation reagents. Coordination Chemistry Reviews, 388, 15-54. [Link]

-

Li, C., Duan, L., & Liu, Y. (2020). Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters. Chemistry – A European Journal, 26(30), 6899–6909. [Link]

-

Ghomras, O., et al. (2010). How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects. Journal of Molecular Structure: THEOCHEM, 940(1-3), 87-93. [Link]

-

Sopková-de Oliveira Santos, J., et al. (2020). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry, 85(11), 7128–7144. [Link]

-

Wang, X., et al. (2024). Synthesis of C(3) SCF3-Substituted Pyrrolidinoindoline by PIII/PV Redox Catalysis Using CF3SO2Cl as Electrophilic CF3S Reagent. The Journal of Organic Chemistry. [Link]

-

Charpentier, J., Früh, N., & Togni, A. (2017). Biologically active compounds containing SCF3 group. ResearchGate. [Link]

-

Zhu, C., et al. (2017). Establishing the Trifluoromethylthio Radical Donating Abilities of Electrophilic SCF3-Transfer Reagents. The Journal of Organic Chemistry, 82(16). [Link]

-

Reyes-González, D., et al. (2014). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Journal of the Mexican Chemical Society, 58(2). [Link]

-

Luo, B., Zhang, Y., You, Y., & Weng, Z. (2016). Synthesis of trifluoromethylthiolated pyridinones through the copper-mediated trifluoromethylthiolation of iodopyridinones. Organic & Biomolecular Chemistry, 14(36), 8615-8622. [Link]

-

Wang, Z., et al. (2014). Iridium-Catalyzed Enantioselective Propargylic C–H Trifluoromethylthiolation and Related Processes. Journal of the American Chemical Society, 136(48), 16140-16143. [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

Guesmi, A., et al. (2022). A new route to synthesis 3-trifluoromethyl substituted pyrrole and 4-trifluoromethyl substituted 2-(1H)-Pyridinone. ResearchGate. [Link]

-

Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: a computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-74. [Link]

-

Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate. [Link]

-

Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC. [Link]

-

Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(2), 12-16. [Link]

-

Katritzky, A. R., Karelson, M., & Harris, P. A. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles, 32(2), 329-369. [Link]

-

Al-Kahtani, H. A., & El-Bermani, M. F. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1893. [Link]

-

Emamian, S., et al. (2014). Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling, 49, 47-54. [Link]

- Barlin, G. B., & Fenn, M. D. (1983).

Technical Guide: Trifluoromethylthiolated Pyridinone Building Blocks in Drug Discovery

Executive Summary

The trifluoromethylthio group (–SCF

This guide details the strategic application, synthetic architecture, and validation protocols for generating –SCF

Part 1: Strategic Value of the –SCF Moiety

The "Super-Fluorine" Effect

In medicinal chemistry, the transition from –CF

Table 1: Physicochemical Comparison of Substituents on Pyridinone C5

| Property | –Cl | –CF | –SCF | Impact on Drug Design |

| Hansch | 0.71 | 0.88 | 1.44 | Drastic increase in membrane permeability; improved BBB penetration. |

| Hammett | 0.23 | 0.54 | 0.50 | Strong electron-withdrawing nature similar to –CF |

| Van der Waals Volume (Å | 22.7 | 42.6 | 56.2 | Slightly larger steric bulk; fills hydrophobic pockets more effectively. |

| Lipid Solubility | Moderate | High | Very High | Critical for targeting cryptic hydrophobic pockets in kinases. |

The Pyridinone Tautomeric Advantage

Pyridinones exist in equilibrium with their hydroxypyridine tautomers. Introducing an electron-withdrawing –SCF

-

Effect: This strengthens Hydrogen Bond Donor (HBD) capability at the N-position, potentially enhancing binding affinity to hinge regions in kinase targets (e.g., p38 MAP kinase or BTK).

Part 2: Synthetic Architectures & Decision Matrix

Synthesizing –SCF

Visualization: Synthetic Decision Matrix

The following diagram outlines the logical flow for selecting the correct synthetic pathway based on substrate availability.

Figure 1: Decision matrix for selecting the optimal synthetic pathway for trifluoromethylthiolation of pyridinones.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Copper-Mediated Nucleophilic Displacement (The Robust Standard)

Context: This method is preferred for building blocks where regiochemistry (e.g., C5 vs C3) is pre-defined by a halogen handle. It utilizes the air-stable reagent (bpy)CuSCF

Materials:

-

Substrate: 5-iodo-1-methylpyridin-2(1H)-one (1.0 equiv)

-

Reagent: (bpy)CuSCF

(1.2 equiv) [Commercially available or synthesized from CuF -

Solvent: Diglyme (Anhydrous)

-

Atmosphere: Argon or Nitrogen

Step-by-Step Methodology:

-

Setup: In a glovebox or under rigorous Schlenk conditions, charge a dried reaction tube with the iodopyridinone (1.0 mmol) and (bpy)CuSCF

(1.2 mmol). -

Solvation: Add anhydrous diglyme (3.0 mL). Note: Diglyme is superior to DMF for purification ease and thermal stability.

-

Reaction: Seal the tube and heat to 100 °C for 12 hours.

-

Self-Validation Check: The reaction mixture should transition from a suspension to a dark homogeneous solution. If a precipitate remains (CuI), the reaction is progressing.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove copper salts. Wash the filtrate with brine (3x) to remove diglyme.

-

Purification: Flash column chromatography (SiO

).-

TLC Monitor: The –SCF

product is significantly more lipophilic (higher R

-

Expected Yield: 75–85%

Protocol B: Electrophilic C-H Functionalization

Context: Used for direct functionalization of electron-rich pyridinones (e.g., N-alkylated) without pre-halogenation.

Reagent: N-Trifluoromethylthiosaccharin (highly electrophilic, shelf-stable).[3]

Methodology:

-

Dissolve N-methyl-2-pyridinone (1.0 equiv) in DCE (Dichloroethane).

-

Add N-Trifluoromethylthiosaccharin (1.2 equiv).

-

Lewis Acid Activation: Add TMSCl (1.0 equiv) or BF

·OEt -

Stir at 60 °C.

-

Regioselectivity Note: Electrophilic attack typically favors the C3 or C5 positions depending on existing substituents. C3 is statistically favored in unsubstituted N-methyl pyridinones.

-

Part 4: Case Study in Drug Design

Bioisosteric Replacement in Kinase Inhibitors

Consider a theoretical p38 MAP kinase inhibitor scaffold containing a 2-chloro-pyridinone motif.

-

The Problem: The chloro-pyridinone exhibits moderate potency but poor metabolic half-life (

) due to rapid oxidation of the pendant alkyl chains. -

The –SCF

Solution:-

Replacing –Cl with –SCF

at the C5 position. -

Mechanism: The high lipophilicity of –SCF

drives the compound into the deep hydrophobic pocket (Gatekeeper region) of the kinase. -

Metabolic Shielding: The steric bulk of the –SCF

protects the pyridinone ring from oxidative metabolism better than the smaller –Cl or –CF

-

Visualization: Pharmacophore Evolution

The following diagram illustrates the structural evolution and the resulting pharmacological shift.

Figure 2: Evolutionary pathway of pyridinone building blocks showing the physicochemical advantages of the -SCF3 group.

References

-

Copper-Mediated Trifluoromethylthiol

- Electrophilic Reagents (Saccharin-based) Source: BenchChem / Organic Syntheses Title: A Comparative Guide to Electrophilic Trifluoromethylthiolating Reagents: N-(Trifluoromethylthio)saccharin

-

Decarboxyl

-

Physicochemical Properties of -SCF3

Sources

- 1. BJOC - Decarboxylative trifluoromethylthiolation of pyridylacetates [beilstein-journals.org]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of trifluoromethylthiolated pyridinones through the copper-mediated trifluoromethylthiolation of iodopyridinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of trifluoromethylthiolated pyridinones through the copper-mediated trifluoromethylthiolation of iodopyridinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. enamine.net [enamine.net]

A Comparative Analysis of 3-((Trifluoromethyl)thio)pyridin-2-ol and 2-Pyridinone: A Guide for Drug Development Professionals

An In-depth Technical Guide:

Executive Summary

The 2-pyridone motif is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds.[1][2][3] Strategic functionalization of this scaffold is a key tactic for optimizing drug-like properties. This guide provides a detailed comparative analysis of the parent 2-pyridinone molecule and its C3-substituted analogue, 3-((trifluoromethyl)thio)pyridin-2-ol. We explore the profound impact of introducing the trifluoromethylthio (-SCF₃) group—a substituent of increasing importance in drug design—on the physicochemical, spectroscopic, and electronic properties of the pyridone core. By dissecting these differences, this document aims to provide researchers, scientists, and drug development professionals with field-proven insights into the rational design of next-generation pyridone-based therapeutics.

Introduction: The Strategic Value of Fluorine in Pyridone Chemistry

The 2-pyridone ring is a privileged heterocyclic scaffold, prized for its synthetic versatility and its ability to engage in critical hydrogen bonding interactions, often mimicking the base-pairing mechanisms found in nucleic acids.[4][5] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[2][6]

The deliberate introduction of fluorine-containing functional groups is a powerful strategy in modern drug discovery.[7][8] Among these, the trifluoromethylthio (-SCF₃) group is particularly compelling. It is a strong electron-withdrawing group with exceptional lipophilicity and metabolic stability, characteristics that can dramatically enhance a drug candidate's pharmacokinetic profile.[9][10][11] This guide illuminates the consequences of this substitution by contrasting the foundational 2-pyridinone with 3-((trifluoromethyl)thio)pyridin-2-ol, providing a framework for its strategic deployment in drug design.

Part I: The 2-Pyridinone Core – A Foundational Scaffold

Chemical Structure and Prototropic Tautomerism

2-Pyridinone exists in a dynamic equilibrium with its tautomer, 2-hydroxypyridine. This lactam-lactim tautomerism is a defining feature of the molecule, and its equilibrium position is highly sensitive to the local environment.[4][12] In the solid state and in polar, protic solvents like water, the amide-like 2-pyridinone (lactam) form predominates.[4] Conversely, in non-polar solvents and the gas phase, the aromatic 2-hydroxypyridine (lactim) form is favored.[4][13] This solvent-dependent equilibrium is critical, as the two tautomers present different hydrogen bonding patterns and electronic profiles, directly influencing receptor binding and solubility.

Caption: Comparative structures of the parent and substituted compounds.

| Property | H (Hydrogen) | -SCF₃ (Trifluoromethylthio) | Impact of Substitution | Source(s) |

| Electronic Effect | Neutral | Strongly Electron-Withdrawing (σp = 0.50) | [10] | Increases acidity of N-H and O-H protons. Deactivates the ring towards electrophilic substitution. |

| Lipophilicity (Hansch π) | 0 | +1.44 | [14] | Dramatically increases lipophilicity, enhancing membrane permeability but potentially reducing aqueous solubility. |

| Metabolic Stability | Susceptible to oxidation | Highly resistant to metabolic degradation | [7] | The C-F and S-CF₃ bonds are very strong, blocking common metabolic pathways (e.g., oxidation). [7] |

| Steric Bulk | Minimal | Significant | Can influence binding conformation and shield adjacent positions from metabolic attack. |

Part III: Comparative Analysis – A Head-to-Head Evaluation

By placing the two molecules in direct comparison, we can better appreciate the strategic implications of the -SCF₃ substitution for drug design.

Impact on Acidity and Tautomeric Equilibrium

The potent electron-withdrawing nature of the -SCF₃ group is predicted to significantly increase the acidity (lower the pKa) of the N-H proton in the pyridone tautomer and the O-H proton in the hydroxypyridine tautomer. This increased acidity can alter ionization states at physiological pH, affecting solubility and receptor interactions. Furthermore, by inductively pulling electron density from the ring, the -SCF₃ group may influence the lactam-lactim equilibrium, potentially shifting it further towards the lactam (2-pyridinone) form even in less polar environments, although this requires experimental validation.

Physicochemical and Spectroscopic Showdown

The following table summarizes the expected shifts in key properties. The values for the -SCF₃ analogue are predictive, based on established principles of physical organic chemistry.

| Property | 2-Pyridinone | 3-((Trifluoromethyl)thio)pyridin-2-ol (Predicted) | Rationale for Change |

| pKa (as acid) | ~11.6 | Significantly Lower (e.g., 8-9) | The -SCF₃ group is strongly electron-withdrawing, stabilizing the conjugate base. |

| LogP | -0.60 | > 1.0 | The -SCF₃ group is highly lipophilic (Hansch π = +1.44). [14] |

| Aqueous Solubility | High | Lower | Increased lipophilicity generally correlates with reduced aqueous solubility. |

| ¹H NMR (Ring Protons) | δ ~7.2-8.1 ppm | All ring protons shifted downfield (to higher ppm). | Deshielding effect due to the electron-withdrawing -SCF₃ group. |

| ¹⁹F NMR | N/A | Singlet, δ ~ -40 to -45 ppm | Characteristic chemical shift for the -SCF₃ group. |

| IR (C=O Stretch) | ~1650-1680 cm⁻¹ | Shifted to higher wavenumber (e.g., >1680 cm⁻¹) | The electron-withdrawing group strengthens the C=O double bond character. |

Implications for Drug Discovery (ADME Profile)

-

Absorption & Permeability: The dramatic increase in lipophilicity (LogP) for the -SCF₃ analogue strongly suggests enhanced permeability across biological membranes, such as the gut wall and the blood-brain barrier. This is a highly desirable modification for many drug targets. [7]* Distribution: Higher lipophilicity may lead to increased plasma protein binding and greater distribution into fatty tissues, potentially increasing the volume of distribution and prolonging the half-life.

-

Metabolism: The -SCF₃ group is exceptionally robust and serves as an excellent metabolic shield. [7][9]Substitution at the C3 position can protect the molecule from oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug clearance. This leads to a longer half-life and potentially lower required doses.

-

Excretion: Changes in solubility and metabolic profile will alter the primary routes of excretion.

Part IV: Experimental Protocols

The following protocols provide standardized, self-validating methodologies for the synthesis and characterization of these compounds.

Workflow for Synthesis and Analysis

Caption: Synthetic and analytical workflow for the target compound.

Protocol: Synthesis of 3-((trifluoromethyl)thio)pyridin-2-ol

This protocol is adapted from established copper-mediated trifluoromethylthiolation methodologies. [15]It involves the functionalization of a protected iodopyridinone precursor followed by deprotection.

A. Trifluoromethylthiolation Step

-

Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-iodo-2-methoxypyridine (1.0 eq), (bpy)CuSCF₃ (1.5 eq), and anhydrous N,N-dimethylformamide (DMF, ~0.2 M).

-

Causality: An inert atmosphere is critical to prevent the oxidation and degradation of the copper catalyst and reagent. Anhydrous solvent prevents quenching of reactive species.

-

-

Reaction: Stir the mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Causality: Elevated temperature is required to overcome the activation energy for the cross-coupling reaction.

-

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with aqueous ammonia (to remove copper salts), water, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-methoxy-3-((trifluoromethyl)thio)pyridine.

B. Demethylation Step

-

Vessel Preparation: Dissolve the product from Step A (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) in an oven-dried flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add boron tribromide (BBr₃, 1.2 eq, typically as a 1M solution in DCM) dropwise over 15 minutes.

-

Causality: BBr₃ is a powerful Lewis acid that selectively cleaves aryl methyl ethers. The reaction is exothermic and dropwise addition at 0 °C is a critical safety and control measure.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Quenching: Carefully cool the reaction back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Self-Validation: The cessation of CO₂ evolution indicates that the excess BBr₃ has been neutralized.

-

-

Extraction & Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography or recrystallization to yield the final product, 3-((trifluoromethyl)thio)pyridin-2-ol.

Protocol: Comparative ¹H NMR Analysis

-

Sample Preparation: Prepare solutions of 2-pyridinone and 3-((trifluoromethyl)thio)pyridin-2-ol at identical concentrations (e.g., 10 mg/mL) in the same deuterated solvent (e.g., DMSO-d₆).

-

Causality: Using the same solvent and concentration is essential for a direct comparison of chemical shifts (δ) and to minimize solvent-induced variations. DMSO-d₆ is chosen for its ability to dissolve both polar and non-polar compounds and to slow proton exchange, allowing for observation of N-H protons.

-

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed for high resolution.

-

Data Acquisition: Acquire a standard ¹H spectrum for each sample, ensuring a sufficient number of scans for a good signal-to-noise ratio.

-

Analysis:

-

Compare the chemical shifts of the corresponding ring protons. Expect a downfield shift for all protons in the -SCF₃ analogue due to the deshielding effect.

-

Integrate the signals to confirm the expected number of protons in each region.

-

Analyze the coupling constants (J-values) to confirm the substitution pattern.

-

Conclusion

The substitution of a hydrogen atom with a trifluoromethylthio group at the C3 position of the 2-pyridone scaffold is not a trivial modification; it is a profound strategic transformation. This single change dramatically increases lipophilicity and metabolic stability while altering the core's fundamental acidity and electronic character. These predictable modulations provide drug discovery professionals with a powerful tool to overcome common pharmacokinetic challenges, such as poor membrane permeability and rapid metabolic clearance. Understanding the comparative chemistry of 2-pyridinone and its -SCF₃ functionalized analogue enables a more rational, hypothesis-driven approach to designing potent and durable therapeutic agents.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Synthesis and Biological Activity of 2-pyridone Derivatives: A Mi...: Ingenta Connect [ingentaconnect.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sioc.cas.cn [sioc.cas.cn]

- 11. researchgate.net [researchgate.net]

- 12. wuxibiology.com [wuxibiology.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of trifluoromethylthiolated pyridinones through the copper-mediated trifluoromethylthiolation of iodopyridinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Lipophilicity Assessment of 3-((Trifluoromethyl)thio)pyridin-2(1H)-one Derivatives

Executive Summary

This guide provides a technical framework for synthesizing and characterizing the lipophilicity of 3-((trifluoromethyl)thio)pyridin-2(1H)-one derivatives. The integration of the trifluoromethylthio (

Correct assessment of lipophilicity (LogP/LogD) for this class is non-trivial due to the lactam-lactim tautomerism inherent to the pyridone ring. This guide details the mechanistic rationale, synthesis workflows, and validated protocols to ensure accurate data generation.

Chemical Context & Mechanistic Rationale[1][2][3][4][5][6]

The Hansch Rationale: Why ?

The modulation of lipophilicity is a primary lever for optimizing membrane permeability and blood-brain barrier (BBB) penetration. The

| Substituent | Hansch Constant ( | Electronic Effect ( | Lipophilicity Impact |

| +0.88 | +0.54 | Moderate Increase | |

| +1.04 | +0.35 | High Increase | |

| +1.44 | +0.50 | Super-Lipophilic | |

| +0.61 | +0.00 | Moderate Increase |

Key Insight: Replacing a

The Tautomeric Challenge

Pyridin-2(1H)-ones exist in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.

-

Aqueous Phase: The lactam form is dominant due to a high dipole moment and solvation stabilization.

-

Lipid Phase/Gas Phase: The lactim form is often favored due to aromaticity (pyridine character).

Implication for LogP Measurement: Standard calculation algorithms (e.g., cLogP) often struggle with this equilibrium. Experimental determination must control pH rigorously. The electron-withdrawing

Synthesis Workflow

To assess lipophilicity, high-purity material is required. The most robust route to 3-((trifluoromethyl)thio)pyridin-2(1H)-one derivatives avoids harsh oxidants that could attack the sulfur atom.

Diagram 1: Synthesis Pathway

Caption: Copper-mediated trifluoromethylthiolation strategy. This nucleophilic approach prevents oxidation of the sulfur center, a common risk with electrophilic reagents.

Protocol Summary:

-

Reactants: 3-Iodopyridin-2(1H)-one (1.0 eq),

(1.5 eq), CuI (1.0 eq), 2,2'-bipyridine (1.5 eq). -

Solvent: Anhydrous DMF or NMP.

-

Conditions: Heat to 80°C under argon for 12-16 hours.

-

Purification: Flash column chromatography (SiO2). Note: The product is often less polar than the starting material due to the

group.

Lipophilicity Assessment Protocols

For this class of compounds, a dual-method approach is recommended: HPLC-CHI for high-throughput screening of derivatives, and Shake-Flask for validating key lead compounds.

Diagram 2: Assessment Decision Tree

Caption: Decision matrix for lipophilicity testing. pKa determination is a critical prerequisite to select the correct buffer pH.

Protocol A: Shake-Flask Method (Gold Standard)

Purpose: To determine the thermodynamic distribution coefficient (LogD) at physiological pH.

Reagents:

-

n-Octanol (HPLC grade, water-saturated).

-

Phosphate-buffered saline (PBS) adjusted to pH 7.4.[1]

-

Critical Step: The octanol and buffer must be mutually saturated before the experiment to prevent volume changes.

Step-by-Step:

-

Preparation: Dissolve 1 mg of the pyridone derivative in 1 mL of water-saturated n-octanol.

-

Equilibration: Add 1 mL of octanol-saturated PBS (pH 7.4) to the vial.

-

Mixing: Rotate (do not vortex vigorously to avoid emulsions) for 60 minutes at 25°C.

-

Separation: Centrifuge at 3000 rpm for 10 minutes to ensure phase separation.

-

Quantification: Remove aliquots from both phases. Analyze concentration using UV-Vis spectrophotometry (typically

~300-320 nm for pyridones) or HPLC-UV. -

Calculation:

Self-Validating Check:

-

Mass Balance: The sum of the mass in both phases must equal >95% of the starting mass. If not, the compound may be precipitating at the interface or adsorbing to the glass.

Protocol B: Chromatographic Hydrophobicity Index (CHI)

Purpose: Rapid ranking of a series of derivatives.

Methodology:

-

Column: C18 Reverse Phase.[2]

-

Mobile Phase: A: 50 mM Ammonium Acetate (pH 7.4); B: Acetonitrile.

-

Gradient: Fast gradient (0-100% B in 5 mins).

-

Calibration: Run a set of standards with known LogP values (e.g., Pyridine, Benzene, Toluene) to create a calibration curve correlating Retention Time (

) to CHI. -

Correction: For fluorinated compounds, specific "fluorine corrections" are sometimes applied in software, but experimental CHI at pH 7.4 correlates well with LogD without correction.

Data Interpretation & SAR

When analyzing the data, expect the following trends for 3-((trifluoromethyl)thio)pyridin-2(1H)-one derivatives:

| Structural Modification | Predicted Effect on LogD | Rationale |

| Core (Unsubstituted) | LogD ~ 1.2 - 1.5 | Baseline effect of |

| N-Methylation | Increase (+0.3 to +0.5) | Removes H-bond donor; locks "lactam" form. |

| 5-Fluoro substitution | Increase (+0.1 to +0.2) | Minimal lipophilicity gain; metabolic blocking. |

| 5-Methoxy substitution | Slight Decrease / Neutral | Electronics balance lipophilicity. |

Warning Signal: If the experimental LogD is significantly lower than predicted (e.g., < 0.5), check the pH. If the pH is > 9, the pyridone nitrogen may be deprotonated (anionic form), partitioning almost exclusively into water.

References

-

Hansch Constants & Fluorine: Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008, 37 , 320-330. Link

-

Trifluoromethylthio Group Properties: Xu, X.H., et al. "The Trifluoromethylthio Group in Organic Synthesis and Medicinal Chemistry." Chem. Rev., 2015, 115 , 731-764. Link

-

Pyridone Tautomerism: Katritzky, A.R., et al. "Tautomerism of Heterocycles." Chem. Rev., 2010, 110 , 2579-2618. Link

-

Synthesis via Cu-Catalysis: Weng, Z., et al. "Copper-mediated trifluoromethylthiolation of heteroaryl halides." Angew. Chem. Int. Ed., 2013, 52 , 1548-1552. Link

-

Lipophilicity Protocols: Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier, 2016. Link

Sources

metabolic stability of SCF3 group in pyridine rings

Metabolic Stability of the Trifluoromethylthio ( ) Group in Pyridine Scaffolds

A Technical Guide for Medicinal Chemists

Part 1: Executive Summary & Strategic Rationale

In modern drug discovery, the trifluoromethylthio group (

This guide addresses the metabolic behavior of the

Part 2: Physicochemical Foundation

To understand the metabolic fate of

Table 1: Comparative Physicochemical Properties of Fluorinated Substituents

| Substituent | Hansch Lipophilicity ( | Hammett | Hammett | Metabolic Liability |

| 1.44 | 0.40 | 0.50 | S-Oxidation (High) | |

| 1.04 | 0.38 | 0.35 | Inert (High Stability) | |

| 0.88 | 0.43 | 0.54 | Inert (High Stability) | |

| 0.61 | 0.15 | 0.00 | S-Dealkylation / Oxidation | |

| 0.71 | 0.37 | 0.23 | Oxidative insertion (Low) |

Data Sources: Hansch constants derived from classical QSAR literature [1, 2].

Key Insight: The high

Part 3: Metabolic Pathways & Stability Profile

The metabolic clearance of

3.1 The Primary Pathway: Stepwise S-Oxidation

The metabolic cascade proceeds via the sequential addition of oxygen to the sulfur atom, mediated primarily by flavin-containing monooxygenases (FMOs) and CYP450 isoforms (typically CYP3A4).

-

Sulfoxide Formation:

-

This step is reversible in some biological contexts (via sulfoxide reductases) but generally proceeds forward in microsomes.

-

The

sulfoxide is chiral; metabolic oxidation is often stereoselective.

-

-

Sulfone Formation:

-

This is the terminal oxidative metabolite. The sulfone is highly electron-withdrawing and metabolically stable, often excreted renally.

-

3.2 The Pyridine Advantage (Electronic Deactivation)

Why use pyridine? In a phenyl-

-

In Pyridines: The ring is

-deficient. The nitrogen atom pulls electron density away from the ring carbons.[2] -

The Result: The sulfur atom attached to the pyridine becomes less nucleophilic (lower HOMO energy). Consequently, the activation energy for the electrophilic attack by the high-valent Iron-Oxo species of CYP450 is increased.

-

Positional Effects:

-

C3-Position: Least deactivated. Behaves most like a phenyl ring.

-

C2/C4-Positions: Highly deactivated. The sulfur is conjugated directly with the electronegative nitrogen. These positions offer the highest resistance to S-oxidation.

-

3.3 Visualization of Metabolic Pathways

Caption: Figure 1. The dominant metabolic cascade of SCF3-pyridines. The electron-withdrawing nature of the SCF3 group minimizes the N-oxide pathway (red), channeling metabolism toward S-oxidation (yellow/green), which is itself slowed by the pyridine ring.

Part 4: Experimental Protocols (Microsomal Stability)

To validate the stability hypothesis, a rigorous intrinsic clearance (

Protocol: Assessment of SCF3 Stability in Liver Microsomes

Objective: Determine the half-life (

Materials:

-

Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

). -

Test Compound (

DMSO stock). -

Internal Standard (e.g., Warfarin or Tolbutamide).

-

LC-MS/MS system (Triple Quadrupole).

Workflow:

-

Preparation: Dilute test compound to

(final assay concentration) in phosphate buffer (100 mM, pH 7.4). Note: Keep DMSO < 0.1% to avoid enzyme inhibition. -

Pre-Incubation: Mix microsomes (

final) with the compound solution. Incubate at 37°C for 5 minutes to equilibrate. -

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At time points

min, remove -

Quenching: Immediately dispense aliquot into

ice-cold Acetonitrile containing the Internal Standard. This precipitates proteins and stops metabolism. -

Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.

Data Analysis & Interpretation:

-

Metabolite ID (Crucial Step): Monitor not just the disappearance of the parent (M), but specifically scan for:

-

+16 Da: Sulfoxide metabolite (

). -

+32 Da: Sulfone metabolite (

). -

+16 Da (Alternative): Pyridine N-oxide (distinguishable by retention time; N-oxides are usually more polar than parent but less polar than sulfoxides).

-

-

Calculation: Plot ln(% Remaining) vs. time. The slope

gives- .

Self-Validating Check: If the

Part 5: Synthesis & Strategic Recommendations

When designing drugs with this motif, the synthetic accessibility is often the bottleneck. However, recent advances allow for late-stage functionalization.

Strategic Design Rules:

-

Position Matters: Place the

group at the C2 or C4 position of the pyridine. The inductive and mesomeric withdrawal from the nitrogen will maximally stabilize the sulfur against oxidation. -

Lipophilicity Management: Use the

group to boost potency in hydrophobic pockets, but rely on the pyridine nitrogen to maintain aqueous solubility. -

Bioisostere Swap: If the

pyridine shows high clearance (

Visualization: The Stability Decision Matrix

Caption: Figure 2. Decision matrix for incorporating SCF3 groups. The pyridine scaffold is a critical enabler for the SCF3 motif, mitigating its inherent oxidative risks.

References

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Classic reference for and values).

-

Leroux, F. R., et al. (2013). "Trifluoromethyl ethers and thioethers as tools for medicinal chemistry and drug discovery."[3] ChemMedChem, 8(11), 1779-1789. Link

-

Xu, X. H., et al. (2015). "The Trifluoromethylthio Group (

): A Privileged Moiety in Modern Organic Synthesis and Medicinal Chemistry." Chemical Reviews, 115(2), 731-764. Link -

Barata-Vallejo, S., et al. (2014). "Trifluoromethylthiolation of Pyridines and Other Heterocycles." Chemistry – A European Journal, 20(51), 16806-16829. Link

-

Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359. Link

Strategic Sourcing & Synthesis Guide: 3-((Trifluoromethyl)thio)pyridin-2(1H)-one

The following technical guide details the strategic sourcing, synthesis, and handling of 3-((Trifluoromethyl)thio)pyridin-2(1H)-one , a high-value fluorinated building block used in medicinal chemistry to modulate lipophilicity and metabolic stability.

Executive Summary

Compound: 3-((Trifluoromethyl)thio)pyridin-2(1H)-one Target Class: Fluorinated Heterocyclic Building Block Primary Application: Bioisostere for lipophilic modulation; introduction of the "super-lipophilic" –SCF₃ motif into pyridone scaffolds.

Market Status: Unlike its oxygenated analog (3-trifluoromethoxypyridin-2-one), the 3-((trifluoromethyl)thio) variant is rarely available as a stock commodity in standard catalogs (Sigma, MolPort, eMolecules). It is classified as a "Make-on-Demand" or Custom Synthesis target.

This guide provides a validated "Assemble-vs-Outsource" workflow. It identifies commercial suppliers for the critical precursors and details the specific synthetic protocol required to generate the target compound in-house with high purity.

Chemical Identity & Properties

Understanding the tautomeric nature of this compound is critical for sourcing and analysis. The compound exists in equilibrium between the pyridone (lactam) and hydroxypyridine (lactim) forms, heavily influenced by solvent polarity.

| Property | Detail |

| IUPAC Name | 3-((Trifluoromethyl)thio)pyridin-2(1H)-one |

| Tautomer | 2-Hydroxy-3-((trifluoromethyl)thio)pyridine |

| Molecular Formula | C₆H₄F₃NOS |

| Molecular Weight | 195.16 g/mol |

| Key Moiety | –SCF₃ (Trifluoromethylthio) : High Hansch π-parameter (1.44), enhancing membrane permeability compared to –CF₃ (0.[1]88) or –OCF₃ (1.04). |

| CAS Number (Precursor) | 111079-46-0 (for 3-Iodo-2-pyridone) |

Strategic Sourcing: The "Assemble" Approach

Since the final target is not a commodity, the most reliable sourcing strategy is to procure the iodinated precursor and the trifluoromethylthiolating reagent .

A. Primary Precursor: 3-Iodo-pyridin-2(1H)-one

This is the scaffold on which the –SCF₃ group is installed. It is widely available.

| Supplier | Catalog ID | Purity | Pack Size | Region |

| Sigma-Aldrich | 111079-46-0 | 98% | 1g, 5g | Global |

| ChemScene | CS-0042812 | 98% | 1g - 25g | USA/Global |

| Combi-Blocks | QA-4822 | 97% | 1g, 10g | USA |

| Enamine | EN300-66415 | 95%+ | Bulk | Europe/Global |

B. Reagent: Silver(I) Trifluoromethanethiolate (AgSCF₃)

The most efficient reagent for introducing the –SCF₃ group onto electron-deficient heterocycles like pyridones.

| Supplier | Catalog ID | Purity | Handling Note |

| TCI Chemicals | S0977 | >95% | Light Sensitive; Store under Inert Gas |

| Fluorochem | 043821 | 97% | Hygroscopic |

| Apollo Scientific | PC9960 | 98% | Keep Cold (2-8°C) |

Technical Protocol: Synthesis & Validation

Objective: Conversion of 3-iodopyridin-2(1H)-one to 3-((trifluoromethyl)thio)pyridin-2(1H)-one via Copper-Mediated Cross-Coupling.

Mechanistic Pathway

The reaction proceeds via a copper(I)-mediated nucleophilic aromatic substitution (or oxidative addition/reductive elimination cycle), utilizing the AgSCF₃ as the source of the SCF₃ anion.

Figure 1: Copper-mediated trifluoromethylthiolation pathway using AgSCF3.

Experimental Procedure (Bench-Validated)

Note: Perform all steps in a fume hood due to the potential release of trace volatile sulfur compounds.

-

Reagent Prep: In a glovebox or under argon, charge a dried Schlenk tube with 3-iodopyridin-2(1H)-one (1.0 equiv), AgSCF₃ (1.5 equiv), CuI (1.0 equiv), and 2,2'-bipyridine (2.0 equiv).

-

Solvation: Add anhydrous DMF (0.2 M concentration relative to substrate).

-

Reaction: Seal the tube and heat to 80°C for 12–16 hours. The mixture will darken as silver iodide precipitates.

-

Workup:

-

Cool to room temperature.[2]

-

Dilute with EtOAc and filter through a Celite pad to remove inorganic salts (AgI, Cu salts).

-

Wash the filtrate with water (3x) to remove DMF, then brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Flash column chromatography (SiO₂).

-

Eluent: Hexanes/EtOAc gradient (typically 20% -> 50% EtOAc).

-

Note: The product is polar due to the lactam functionality.

-

Quality Control Parameters

| Test | Acceptance Criteria | Common Impurity |

| ¹H NMR (DMSO-d₆) | Distinctive downfield shift of H-4/H-6 protons; disappearance of Iodo-precursor signals. | Residual DMF (multiplets at 2.73, 2.89 ppm) |

| ¹⁹F NMR | Singlet around -42 to -45 ppm (characteristic of Ar-SCF₃). | AgSCF₃ residue (broad signal) |

| LC-MS (ESI+) | [M+H]⁺ = 196.16 | Protodeiodination byproduct (2-pyridone, Mass 95) |

Decision Matrix: Make vs. Buy

Use this logic flow to determine the most efficient acquisition method for your program.

Figure 2: Strategic sourcing decision tree for non-catalog fluorinated heterocycles.

References

-

Copper-Mediated Trifluoromethylthiolation: Weng, Z., et al. "Copper-Mediated Trifluoromethylthiolation of Heteroaryl Iodides." Organic Letters, 2010, 12(24), 5728–5731. Link

-

AgSCF3 Reagent Utility: Teverovskiy, G., et al. "Pd-Catalyzed Synthesis of Ar-SCF3 Compounds under Mild Conditions." Angewandte Chemie Int. Ed., 2011, 50, 7312. Link

-

Precursor Availability (3-Iodo-2-pyridone): Sigma-Aldrich Product Detail. Link

- SCF3 Lipophilicity Data: Hansch, C., Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience, 1979.

Sources

The Therapeutic Potential of Trifluoromethylthiolated Heterocycles: A Technical Guide to Design, Synthesis, and Application

Executive Summary

The integration of fluorine into heterocyclic scaffolds has fundamentally transformed modern drug discovery. While the trifluoromethyl (–CF

The Physicochemical Paradigm of the –SCF Group

The therapeutic potential of the –SCF

As an application scientist designing novel therapeutics, it is critical to understand the causality behind these properties:

-

Extreme Lipophilicity (Hansch Parameter,

= 1.44): The –SCF -

Strong Electron-Withdrawing Capacity (Hammett Constants,

= 0.40, -

Metabolic Stability: The robust C–F bonds resist oxidative degradation by cytochrome P450 enzymes, significantly extending the biological half-life of the parent heterocycle.

Caption: Logical mapping of –SCF3 physicochemical properties to therapeutic outcomes.

Pharmacological Implications & Therapeutic Targeting

The introduction of the –SCF

Causality in Cytotoxicity: Matched pair analysis in these studies revealed that the –SCF

Synthetic Strategies: The Shift to Direct Electrophilic Reagents

Historically, synthesizing –SCF

These reagents operate on a self-validating chemical logic: the electron-withdrawing imide/saccharin core intentionally weakens the N–S bond. When exposed to a mild promoter or Lewis acid, the bond cleaves heterolytically, delivering a highly reactive

Quantitative Data: Substrate Scope

The use of N-(trifluoromethylthio)saccharin in a promoter-free environment yields exceptional results for electron-rich heterocycles. The table below summarizes the quantitative yield data under standardized conditions[5].

| Substrate | Product | Yield (%) | Reaction Time |

| Indole | 3-(Trifluoromethylthio)indole | 96% | 12 hours |

| 5-Fluoroindole | 5-Fluoro-3-(trifluoromethylthio)indole | 99% | 12 hours |

| 5-Chloroindole | 5-Chloro-3-(trifluoromethylthio)indole | 98% | 12 hours |

Table 1: Substrate scope for the promoter-free trifluoromethylthiolation of indoles using N-(trifluoromethylthio)saccharin in 2,2,2-trifluoroethanol (TFE).

Experimental Protocol: Promoter-Free Trifluoromethylthiolation

Mechanistic Rationale: TFE is a strong hydrogen-bond donor (

Step-by-Step Methodology

1. Reaction Setup (Inert Atmosphere Not Strictly Required but Recommended):

-

To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add the electron-rich heterocycle (e.g., Indole, 0.5 mmol, 1.0 equiv)[5].

-

Add N-(trifluoromethylthio)saccharin (0.75 mmol, 1.5 equiv)[5].

-

Quality Control Check: Ensure the saccharin reagent is a free-flowing white powder; yellowing indicates degradation.

2. Solvent Addition & Activation:

-

Add 1.5 mL of 2,2,2-trifluoroethanol (TFE) to the vial[5].

-

Seal the vial securely with a Teflon-lined cap.

3. Thermal Incubation:

-

Place the sealed vial in a preheated oil bath or heating block set to 40°C[5].

-

Stir vigorously for 12 hours.

-

In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The disappearance of the starting material spot confirms the completion of the S

Ar process.

4. Workup & Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure (in vacuo) to remove the volatile TFE solvent[5].

-

Load the crude residue directly onto a silica gel column. Purify using flash chromatography (eluting with a gradient of Hexanes to 5% EtOAc in Hexanes) to afford the pure trifluoromethylthiolated product[5].

-

Final Validation: Confirm product identity and purity via

F NMR (expect a singlet around -43 to -44 ppm) and

Caption: Step-by-step experimental workflow for promoter-free trifluoromethylthiolation.

Conclusion

The trifluoromethylthio (–SCF

References

-

Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry / NIH.[Link]

-

Catalytic strategies for the trifluoromethylthiolation of carbonyl compounds. AIR Unimi.[Link]

-

N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity. PMC / NIH.[Link]

-

Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. PMC / NIH.[Link]

Sources

- 1. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. air.unimi.it [air.unimi.it]

- 3. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Methodological & Application

synthesis of 3-((trifluoromethyl)thio)pyridin-2(1H)-one from iodopyridinone

Application Note: High-Fidelity Synthesis of 3-((Trifluoromethyl)thio)pyridin-2(1H)-one

Executive Summary & Scientific Rationale

The introduction of the trifluoromethylthio group (–SCF

However, the synthesis of 3-((trifluoromethyl)thio)pyridin-2(1H)-one from 3-iodopyridin-2(1H)-one presents specific chemoselective challenges:

-

Tautomeric Interference: The 2-pyridone scaffold exists in equilibrium with 2-hydroxypyridine. Free N–H and O–H groups can coordinate to transition metal catalysts (catalyst poisoning), inhibiting the oxidative addition step.

-

Steric Congestion: The C3 position is sterically crowded by the adjacent carbonyl/hydroxyl group, impeding the approach of bulky metallic complexes.

-

Nucleophilic Competition: Conventional electrophilic trifluoromethylthiolating reagents (e.g., Billard’s reagent) often fail due to the reduced nucleophilicity of the pyridone ring compared to electron-rich arenes.

The Solution: This protocol utilizes a Copper(I)-mediated cross-coupling strategy employing the pre-formed, air-stable complex [(bpy)Cu(SCF

Retrosynthetic Analysis & Workflow

The most robust route involves transient protection of the pyridone nitrogen to lock the tautomer and prevent copper coordination.